N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound characterized by its unique structural features, which include a pyrrolo[2,3-d]pyrimidine core. This compound is recognized for its potential biological activities and applications in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 245.33 g/mol .
This compound is classified under heterocyclic compounds, which are known for their diverse range of biological activities. It is often utilized in drug development due to its potential therapeutic properties. The compound's structure consists of a fused ring system that includes both pyrrole and pyrimidine rings, contributing to its biological relevance .
The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several synthetic steps starting from readily available precursors. A common synthetic route begins with the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine to form a pyrimidopyrimidine-thione intermediate .
Key steps in the synthesis process may include:
The molecular structure of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be represented by its SMILES notation: CC1CCNC[C@@H]1N(C)C1=C2C=CNC2=NC=N1
. This notation reflects the stereochemistry at specific chiral centers within the molecule .
Molecular Data:
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, including yields and purity of the products formed .
The mechanism of action for N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. Notably, it has been shown to inhibit purine nucleoside phosphorylase, an enzyme crucial for purine metabolism. This inhibition may lead to altered cellular processes, making it a candidate for therapeutic applications in conditions related to purine metabolism .
The physical properties of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
Chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and confirm identity .
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific applications:
This comprehensive analysis underscores the significance of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in various fields, particularly in medicinal chemistry and drug development.
Pyrrolo[2,3-d]pyrimidines emerged as privileged scaffolds in kinase inhibitor development due to their bioisosteric resemblance to purine nucleobases. Early exploration focused on their tyrosine kinase inhibitory properties, particularly in oncology targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The scaffold’s structural plasticity permits substitutions at C4 and N7 positions, enabling tailored kinase selectivity profiles. Crucially, the 7H tautomer predominates under physiological conditions, enhancing membrane permeability while retaining high-affinity kinase binding through tripartite hydrogen bonding motifs [4].
Table 1: Evolution of Key Pyrrolopyrimidine-Based Therapeutics
Compound | Primary Target | Clinical Application | Structural Distinction |
---|---|---|---|
Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Pyrazolopyrimidine core |
Tofacitinib | JAK3/JAK1 | Rheumatoid Arthritis | (3R,4R)-4-methylpiperidine at C4 |
Alpelisib | PI3Kα | Breast Cancer | Sulfonylmorpholine substituent |
This scaffold derivative | JAK intermediate | Synthetic precursor | Unsubstituted N7, chiral piperidine |
The incorporation of pyrrolopyrimidine into JAK inhibitors arose from systematic screening against interleukin-dependent signaling pathways. Researchers at Pfizer demonstrated that C4-aminated derivatives exhibited superior JAK3 potency over earlier aminopyrimidine leads, attributed to enhanced hinge-region binding entropy. This discovery positioned N7-unsubstituted pyrrolo[2,3-d]pyrimidines as optimal cores for next-generation immunomodulators [4] [6].
Piperidine substructures confer three-dimensional complexity and pharmacokinetic optimization to drug molecules. The specific incorporation of 3-aminopiperidines—particularly 4-methyl substituted variants—introduces conformational restraint that enhances target selectivity. For N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, stereochemistry at C3 and C4 critically determines biological activity:
Table 2: Stereochemical Influence on Piperidine Pharmacophores
Configuration | Synthetic Accessibility | Biological Consequence | Representative Derivative |
---|---|---|---|
(3R,4R) | Di-p-toluoyltartrate resolution | High-affinity JAK3 inhibition (Kd = 0.75 nM) | Tofacitinib citrate active ingredient |
(3S,4S) | Chiral pool synthesis | >100-fold reduced cellular potency | EVT-8223657 (dihydrochloride salt) |
(3R,4S)/(3S,4R) | Metathesis route | Off-target kinase binding (STE7/STE20 families) | Research intermediates |
The (3R,4R) stereoisomer exhibits ideal torsion angles for deep burial within JAK3's catalytic cleft, with the 4-methyl group occupying a hydrophobic subpocket. Quantum mechanical analyses reveal that methyl equatorial orientation in this isomer minimizes steric clash with Leu956 and Gly957 residues. Furthermore, the basic piperidine nitrogen (pKa ≈ 8.2) facilitates salt bridge formation with Asp967 in JAK proteins, while N-methylation prevents undesirable metabolic N-oxidation [5] [8].
Synthetic access to enantiopure piperidine precursors has evolved significantly. Early manufacturing employed chiral resolution of racemic 4-methyl-3-aminopyridine intermediates via diastereomeric salt formation. Modern approaches utilize ring-closing metathesis of Garner aldehyde derivatives or enzymatic transamination to install stereocenters with >99% ee, enabling kilogram-scale production of the pharmacologically preferred (3R,4R) isomer [4] .
This piperidine-pyrrolopyrimidine hybrid serves as the penultimate intermediate in the synthesis of tofacitinib (CP-690,550), an FDA-approved JAK inhibitor. The compound’s primary synthetic utility stems from nucleophilic displacement of C4-chloro substituents on pyrrolopyrimidine cores, followed by N-methylation. Process chemistry optimizations have demonstrated that:
Table 3: Synthetic Pathway to Tofacitinib from Key Intermediate
Step | Reaction | Conditions | Innovation |
---|---|---|---|
1 | Nucleophilic amination | DIPEA, n-BuOH, 80-100°C | Chemoselectivity for C4 over C2 position |
2 | Enantiomeric resolution | Di-p-toluoyl-D-tartaric acid | Isolation of (3R,4R)-isomer in >99.5% ee |
3 | Acylation | 3-oxo-3-ethoxypropanenitrile, TEA | β-ketonitrile side chain introduction |
4 | Salt formation | Citric acid, ethanol/water | Crystalline citrate salt for formulation |
Structure-activity relationship (SAR) studies underscore this intermediate’s critical role:
The intermediate’s versatility extends beyond tofacitinib. Researchers have exploited its reactivity for developing JAK1-selective inhibitors through divergent derivatization:
Biochemical profiling across 354 kinases confirmed that derivatives from this intermediate maintain exceptional selectivity for JAK family kinases over unrelated kinase subfamilies. Molecular docking studies rationalize this selectivity: the planar pyrrolopyrimidine system forms conserved hydrogen bonds with hinge residues (Glu903, Leu905), while the piperidine moiety induces conformational distortion unique to JAK ATP-binding sites [4] [10].
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6